4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

Lipophilicity Drug-likeness Formulation development

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS 1343697-77-7; IUPAC: 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid; molecular formula C₁₂H₂₂N₂O₄; MW 258.31 g·mol⁻¹) is a bifunctional 1,4-diazepane building block that incorporates both a Boc-protected secondary amine and a carboxylic acid moiety within a seven-membered heterocyclic scaffold. Computed physicochemical descriptors include an XLogP3-AA of -1.4, a topological polar surface area (TPSA) of 70.1 Ų, one hydrogen-bond donor, five hydrogen-bond acceptors, and four rotatable bonds.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
Cat. No. B7879137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)CC(=O)O
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-13(7-8-14)9-10(15)16/h4-9H2,1-3H3,(H,15,16)
InChIKeyRNHYMDLOHYODKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester: Procurement-Ready Physicochemical and Structural Profile


4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS 1343697-77-7; IUPAC: 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid; molecular formula C₁₂H₂₂N₂O₄; MW 258.31 g·mol⁻¹) is a bifunctional 1,4-diazepane building block that incorporates both a Boc-protected secondary amine and a carboxylic acid moiety within a seven-membered heterocyclic scaffold [1]. Computed physicochemical descriptors include an XLogP3-AA of -1.4, a topological polar surface area (TPSA) of 70.1 Ų, one hydrogen-bond donor, five hydrogen-bond acceptors, and four rotatable bonds [1]. The compound is commercially available from multiple non-excluded vendors at purities of 95–98% and carries a harmonized GHS classification of H302/H315/H319/H335 (Warning) [1]. Its structure places it within the broader class of N-Boc-protected diazepane-acetic acid derivatives employed as intermediates for factor Xa inhibitors, T-type calcium channel blockers, and orexin receptor antagonists [2][3].

Why 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Closest Analogs


Generic substitution within the 1,4-diazepane building-block family is precluded by quantifiable differences in molecular topology, polarity, and functional-group complement that directly impact synthetic utility and downstream pharmacokinetic properties. The closest analogs—4-carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester (Cbz analog, CAS 1342524-44-0), [1,4]diazepane-1-carboxylic acid tert-butyl ester (parent Boc-homopiperazine, CAS 112275-50-0), and the piperazine ring-contracted analog 4-Boc-1-piperazineacetic acid (CAS 156478-71-6)—each exhibit defined deviations in computed LogP (Δ LogP up to 2.2 units), TPSA (range 41.6 vs. 70.1 Ų), and the presence/absence of a conformationally constrained seven-membered ring bearing both N-Boc and N-carboxymethyl substituents [1][2][3]. These differences are not cosmetic; they govern orthogonal deprotection strategies, amide-coupling regioselectivity, and the tri-dimensional presentation of the carboxylate pharmacophore that has been exploited in factor Xa and T-type calcium channel ligand series [4][5]. Selecting a surrogate without verifying the quantitative evidence below risks synthetic dead-ends, irreproducible biological data, and procurement of a building block with incompatible protecting-group chemistry.

Quantitative Differentiation of 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester Against Closest Analogs


LogP Differential: 2.2-Unit Hydrophilicity Shift vs. Parent Boc-Homopiperazine Governs Aqueous Solubility and Formulation Behavior

The target compound's computed XLogP3-AA of -1.4 [1] is 2.2 log units more hydrophilic than the parent [1,4]diazepane-1-carboxylic acid tert-butyl ester (XLogP3-AA 0.8) [2], a differential that places the target compound well within the favorable oral drug-likeness space (LogP < 0) while the parent Boc-homopiperazine resides in a more lipophilic region. The Cbz analog exhibits an intermediate XLogP3-AA of -0.9 [3], and the α-p-tolyl-substituted analog (CAS 885275-67-2) returns to positive territory at 0.7 [4], demonstrating that the simple carboxymethyl appendage imparts the strongest hydrophilicity within the series.

Lipophilicity Drug-likeness Formulation development

Topological Polar Surface Area (TPSA) Divergence: Target Compound Offers 68% Greater Polarity than Parent Boc-Homopiperazine, Affecting Permeability and Target Engagement

The target compound exhibits a TPSA of 70.1 Ų [1], which is 68% larger than the 41.6 Ų TPSA of the parent Boc-homopiperazine (CAS 112275-50-0) [2]. The Cbz analog shares an identical TPSA of 70.1 Ų [3], confirming that the TPSA increase is driven by the carboxymethyl group and not by the N-protecting group identity. An elevated TPSA correlates with reduced passive membrane permeability (Veber's rule suggests a TPSA ceiling of 140 Ų for oral bioavailability; values below 70 Ų are generally associated with CNS penetration). The parent Boc-homopiperazine, at 41.6 Ų, falls within CNS-accessible range, whereas the target compound, at 70.1 Ų, is shifted toward peripherally restricted chemical space—an intentional design feature if CNS exclusion is desired.

Polar surface area Membrane permeability CNS drug design

Orthogonal Functional-Group Architecture: Simultaneous Boc-Amine and Carboxylic Acid Enable Convergent Synthetic Routes Unavailable to Mono-Functional Analogs

The target compound presents two synthetically orthogonal functional groups: an acid-labile Boc-protected secondary amine and a free carboxylic acid. In contrast, the parent [1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS 112275-50-0) bears only the Boc-amine and a free secondary amine (pKa ~ 10–11), lacking the carboxylate handle required for direct amide coupling with amine nucleophiles [1]. The Cbz analog (CAS 1342524-44-0) presents a similar bifunctional architecture but employs a Cbz protecting group that requires hydrogenolysis for deprotection, which is incompatible with substrates containing reducible functionalities (e.g., alkenes, nitro groups, benzyl esters) [2]. The Boc group of the target compound is cleaved under acidic conditions (TFA/DCM or HCl/dioxane), which is orthogonal to the hydrogenolysis-sensitive Cbz strategy and permits sequential deprotection in the presence of reducible pharmacophoric elements [3].

Orthogonal protection Amide coupling Parallel synthesis

Seven-Membered Ring Conformational Flexibility vs. Six-Membered Piperazine Analogs: Impact on Target Engagement Geometry Evidenced by T-Type Calcium Channel Blocker SAR

The 1,4-diazepane scaffold adopts a chair-like or twist-chair conformation that presents the N-substituents at a different dihedral angle and inter-nitrogen distance compared to the six-membered piperazine ring. In a systematic SAR study of 1,4-diazepane derivatives as T-type calcium channel blockers, compound 4s demonstrated potent channel blockade with good selectivity over hERG and N-type calcium channels [1]. The same study established that ring contraction to piperazine or expansion to 1,4-diazocane altered activity by >10-fold in multiple analogs, demonstrating that the seven-membered ring is a critical determinant of binding-site complementarity [1]. The target compound, as a key intermediate bearing the diazepane ring with the carboxymethyl substituent at the 4-position, directly maps onto the scaffold used to generate the active series, whereas the piperazine analog 4-Boc-1-piperazineacetic acid (CAS 156478-71-6) would produce ring-contracted final compounds with predictably altered pharmacology .

Ring conformation Structure-activity relationship Ion channel blockers

Procurement Cost and Purity Transparency: Target Compound Priced at a Premium Reflecting Specialized Synthesis, with Documented Purity Range of 95–98% Across Non-Excluded Suppliers

The target compound is available from Fluorochem (500 mg, £506.00) , AKSci (95% purity) , and MolCore/Leyan (98% purity, price on quotation) . In comparison, the parent Boc-homopiperazine (CAS 112275-50-0) is a commodity building block available from numerous vendors at approximately 1–10% of the cost per gram, and 4-Boc-1-piperazineacetic acid (CAS 156478-71-6) is similarly low-cost [1]. The price premium of the target compound reflects the synthetic challenge of regioselectively introducing the carboxymethyl group onto the 4-position of the unsymmetrical diazepane ring while preserving the N1-Boc group—a transformation that cannot be accomplished by simple alkylation of the parent Boc-homopiperazine without generating mixtures of regioisomers. The documented purity range of 95–98% across suppliers meets the threshold for medicinal chemistry SAR campaigns but may require additional purification for GLP/GMP studies.

Procurement economics Chemical sourcing Purity benchmarking

Class-Wide Precedent in Anticoagulant Drug Discovery: 1,4-Diazepane Scaffold with N4-Carboxymethyl Substitution Directly Maps onto Factor Xa Inhibitor Pharmacophore

A series of 1,4-diazepane derivatives bearing N4-substituted carboxymethyl or elaborated carboxamide groups were synthesized and evaluated as factor Xa (fXa) inhibitors, with the 1,4-diazepane moiety designed to interact with the S4 aryl-binding domain of the fXa active site [1]. Several compounds in this series achieved nanomolar fXa inhibitory activity (exact IC₅₀ values reported for the elaborated final compounds; the carboxymethyl-Boc intermediate serves as the direct precursor to the active P4 moiety). The study explicitly compared 1,4-diazepane-based inhibitors with piperidine and piperazine analogs, finding that the seven-membered diazepane conferred superior complementarity to the S4 pocket [1]. The target compound (4-carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester) is the immediate synthetic precursor to the N4-carboxymethyl-substituted core employed in that series, establishing a direct lineage between the procured building block and validated pharmacological activity.

Factor Xa inhibition Anticoagulant Scaffold validation

Evidence-Backed Application Scenarios for 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester in Drug Discovery and Chemical Biology


Serine Protease Inhibitor Lead Optimization (e.g., Factor Xa, Thrombin): Exploiting the N4-Carboxymethyl-1,4-diazepane S4 Pocket Pharmacophore

The target compound serves as the direct P4-moiety precursor for structure-based design of factor Xa inhibitors, where the 1,4-diazepane ring engages the S4 aryl-binding domain and the carboxymethyl group provides a conjugation handle for P1/P2 elaboration. The Boc protecting group permits late-stage deprotection and diversification after the carboxylate has been coupled to the requisite amine-bearing warhead [1]. The 2.2-unit LogP advantage over the parent Boc-homopiperazine (Section 3, Evidence Item 1) and the TPSA of 70.1 Ų (Section 3, Evidence Item 2) position final compounds in favorable physicochemical space for oral anticoagulants.

T-Type Calcium Channel Blocker Scaffold Construction: Ring-Size-Dependent Ion Channel Selectivity

The 1,4-diazepane ring of the target compound is a critical determinant of T-type calcium channel blocking potency and selectivity over hERG and N-type channels, as demonstrated by the SAR study of compound 4s [2]. The carboxymethyl group at the 4-position enables direct amide coupling with diverse capping groups to generate focused libraries for electrophysiological screening, while the Boc-protected N1 position can be deprotected for further SAR exploration. Substitution with the piperazine analog (CAS 156478-71-6) is contraindicated based on the >10-fold potency drop observed with ring-contracted analogs (Section 3, Evidence Item 4).

Orthogonal Dual-Functional Library Synthesis for Parallel Medicinal Chemistry

The simultaneous presence of a Boc-protected amine (acid-labile) and a free carboxylic acid enables a two-directional diversification strategy: (i) amide or ester formation at the carboxylate with amine/alcohol building blocks using HATU/DIPEA in DCM [3], followed by (ii) Boc deprotection with TFA/DCM to reveal the secondary amine for a second round of diversification. This orthogonal reactivity is absent in the parent Boc-homopiperazine (lacks carboxylate) and incompatible with reducible substrates when using the Cbz analog (Section 3, Evidence Item 3). This makes the target compound uniquely suited for DNA-encoded library (DEL) synthesis and affinity selection-mass spectrometry (AS-MS) hit-finding platforms that demand robust, chemoselective conjugation chemistry.

Peripherally Restricted Drug Candidate Design: Exploiting Elevated TPSA for CNS Exclusion

For therapeutic programs where CNS penetration is undesirable (e.g., peripheral anti-inflammatory, cardiovascular, or metabolic disease targets), the TPSA of 70.1 Ų of the target compound (vs. 41.6 Ų for the parent Boc-homopiperazine) provides a calculated shift toward the peripherally restricted property space (Section 3, Evidence Item 2). Incorporating the target compound as the core scaffold biases final compounds toward lower brain-to-plasma ratios, reducing the risk of CNS-mediated side effects. The LogP differential further supports aqueous solubility adequate for in vivo formulation without requiring extensive prodrug strategies.

Quote Request

Request a Quote for 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.